tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.29 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology
In biological research, this compound is used to study enzyme interactions and as a potential inhibitor for certain biochemical pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development .
Industry
In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(prop-2-enoyl)morpholine-4-carboxylate: Similar in structure but differs in the position of the enoyl group.
tert-Butyl morpholine-4-carboxylate: Lacks the enoyl group, making it less reactive in certain chemical reactions.
tert-Butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a morpholine ring, leading to different chemical properties.
Uniqueness
tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 3-prop-2-enoylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-5-10(14)9-8-16-7-6-13(9)11(15)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3 |
InChI Key |
SKFYQQLDXSMXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)C=C |
Origin of Product |
United States |
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